![molecular formula C23H22N2O5S B4227812 N-(3-acetylphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4227812.png)
N-(3-acetylphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide
Overview
Description
N-(3-acetylphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide is a chemical compound that is commonly referred to as AMMSA-1. It is a sulfonamide-based molecule that has been extensively studied for its potential applications in medicinal chemistry. AMMSA-1 has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The mechanism of action of AMMSA-1 is not fully understood. However, it has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. AMMSA-1 has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, AMMSA-1 has been shown to exhibit anti-viral activity against several viruses, including influenza A and B viruses.
Biochemical and Physiological Effects:
AMMSA-1 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which results in a decrease in the production of prostaglandins, leading to a reduction in inflammation. AMMSA-1 has also been found to induce apoptosis and inhibit cell proliferation in cancer cells, leading to a decrease in tumor growth. In addition, AMMSA-1 has been shown to exhibit anti-viral activity against several viruses, including influenza A and B viruses.
Advantages and Limitations for Lab Experiments
AMMSA-1 has several advantages for use in lab experiments. It is a relatively small molecule that is easy to synthesize and purify. It has also been extensively studied for its potential applications in medicinal chemistry, making it a well-characterized compound. However, there are also some limitations to the use of AMMSA-1 in lab experiments. It has been found to exhibit some toxicity in certain cell lines, which may limit its use in some experiments. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
Future Directions
There are several future directions for the study of AMMSA-1. One potential direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as arthritis. Another potential direction is to investigate its anti-cancer properties and its potential use in the treatment of various types of cancer. In addition, further studies are needed to fully understand the mechanism of action of AMMSA-1 and to identify potential targets for its use in medicinal chemistry.
Scientific Research Applications
AMMSA-1 has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. AMMSA-1 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, AMMSA-1 has been shown to exhibit anti-viral activity against several viruses, including influenza A and B viruses.
properties
IUPAC Name |
N-(3-acetylphenyl)-4-[(4-methoxyphenyl)sulfonyl-methylamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-16(26)18-5-4-6-19(15-18)24-23(27)17-7-9-20(10-8-17)25(2)31(28,29)22-13-11-21(30-3)12-14-22/h4-15H,1-3H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBFQGOPWXOOOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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